3-(3-Oxocyclobutyl)benzoic acid
Description
3-(3-Oxocyclobutyl)benzoic acid (CAS: 23761-23-1) is a benzoic acid derivative characterized by a cyclobutane ring substituted with a ketone group at the 3-position. Its molecular formula is C₁₁H₁₀O₃ (derived from the parent benzoic acid, C₇H₆O₂, with a 3-oxocyclobutyl substituent). The compound exhibits a unique steric and electronic profile due to the strained cyclobutane ring, which influences its reactivity and physical properties. Key identifiers include synonyms such as 3-oxocyclobutane-1-carboxylic acid and cyclobutanecarboxylic acid, 3-oxo .
Handling precautions highlight its hazards: it is classified as harmful if swallowed (H302), causes skin irritation (H315), and poses severe eye damage risks (H318) . These properties necessitate stringent safety protocols during laboratory use.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-(3-oxocyclobutyl)benzoic acid |
InChI |
InChI=1S/C11H10O3/c12-10-5-9(6-10)7-2-1-3-8(4-7)11(13)14/h1-4,9H,5-6H2,(H,13,14) |
InChI Key |
NZLFNJYHGIZEGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxocyclobutyl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoic acid derivatives with cyclobutanone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Oxocyclobutyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
3-(3-Oxocyclobutyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Oxocyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(3-Oxocyclobutyl)benzoic acid with structurally or functionally related benzoic acid derivatives:
Key Comparative Insights:
Structural Complexity and Reactivity: The 3-oxocyclobutyl group introduces ring strain, enhancing reactivity in cycloaddition reactions compared to non-cyclic substituents (e.g., phenoxy in PBA) . 3-(Sulfooxy)benzoic acid and 4-hydroxy-3-prenylbenzoic acid glucoside exhibit higher polarity due to sulfate and glucose groups, respectively, making them more water-soluble than this compound .
The quinazoline-substituted benzoic acid shows targeted bioactivity (e.g., kinase inhibition), unlike the broader reactivity of this compound .
Extraction and Solubility: Benzoic acid derivatives with electron-withdrawing groups (e.g., sulfates, ketones) exhibit higher distribution coefficients in liquid-liquid extraction systems compared to acetic acid derivatives . However, the cyclobutyl group’s steric effects may reduce membrane phase mobility relative to simpler substituents like phenoxy .
Safety Profiles :
- This compound requires rigorous handling due to acute toxicity risks, whereas glucosylated derivatives (e.g., 4-hydroxy-3-prenylbenzoic acid glucoside) are generally safer owing to natural origin and reduced reactivity .
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